

GNE-2861: A Preclinical Technical Overview of a Group II PAK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-2861 is a potent and selective small molecule inhibitor targeting Group II p21-activated kinases (PAKs), specifically PAK4, PAK5, and PAK6. Preclinical research has identified GNE-2861 as a valuable tool compound for investigating the roles of these kinases in various cellular processes, particularly in the context of cancer biology. This technical guide provides an indepth overview of the core preclinical studies of GNE-2861, including its mechanism of action, key in vitro findings, and detailed experimental protocols.

Core Data Summary Kinase Inhibitory Activity

GNE-2861 demonstrates high potency and selectivity for Group II PAKs over Group I members. The half-maximal inhibitory concentrations (IC50) are summarized below.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| PAK4 | 7.5[1] |
| PAK5 | 126[1] |
| PAK6 | 36[1] |
| PAK1 | 5420 |
| PAK2 | 970 |
| PAK3 | >10000 |

Cellular Activity in Breast Cancer Models

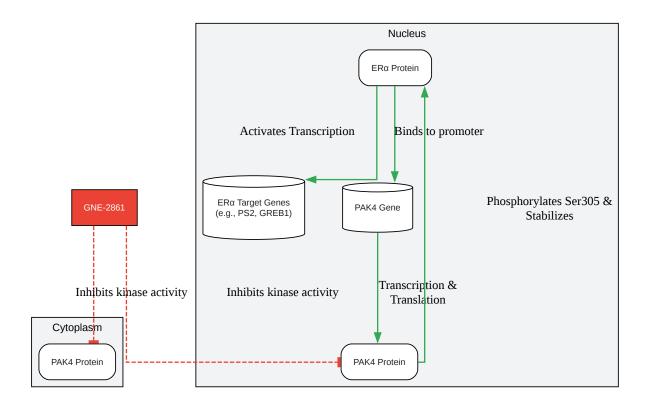
Preclinical studies have extensively utilized breast cancer cell lines to investigate the cellular effects of GNE-2861. A key finding is its ability to sensitize tamoxifen-resistant breast cancer cells to tamoxifen.

| Cell Line | Assay | Key Findings | Reference |
|-------------------------------------|-------------------------------|--|--------------|
| MCF-7 | Cell Proliferation | GNE-2861 enhances tamoxifen sensitivity. | INVALID-LINK |
| MCF-7/LCC2 (Tamoxifen-Resistant) | Cell Proliferation | GNE-2861 restores tamoxifen sensitivity. | INVALID-LINK |
| MDA-MB-436 | Cell Migration & Viability | GNE-2861 inhibits cell migration and reduces viability in a concentration-dependent manner (0.1-50 µM).[1] | INVALID-LINK |
| MCF-10A PIK3CA | Cell Migration & Viability | GNE-2861 inhibits cell migration and reduces viability in a concentration-dependent manner (0.1-50 µM).[1] | INVALID-LINK |



Signaling Pathways and Mechanism of Action

GNE-2861 exerts its effects primarily through the inhibition of PAK4, a key signaling node in various oncogenic pathways. In the context of estrogen receptor-positive (ER α +) breast cancer, a critical mechanism of action involves the disruption of a positive feedback loop between PAK4 and ER α .



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Figure 1: GNE-2861 Mechanism in ERα+ Breast Cancer.

Experimental Protocols



Cell Proliferation Assay (WST-1)

This protocol is adapted from the methodology used to assess the effect of GNE-2861 on the proliferation of breast cancer cell lines.

1. Cell Seeding:

- Culture MCF-7 and MCF-7/LCC2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

2. Treatment:

- The following day, treat the cells with varying concentrations of GNE-2861 (e.g., 0.1 to 50 μ M) and/or tamoxifen.
- Include a vehicle control (DMSO) at a final concentration that does not affect cell viability.
- Incubate the cells for 48 to 72 hours at 37°C in a 5% CO2 incubator.

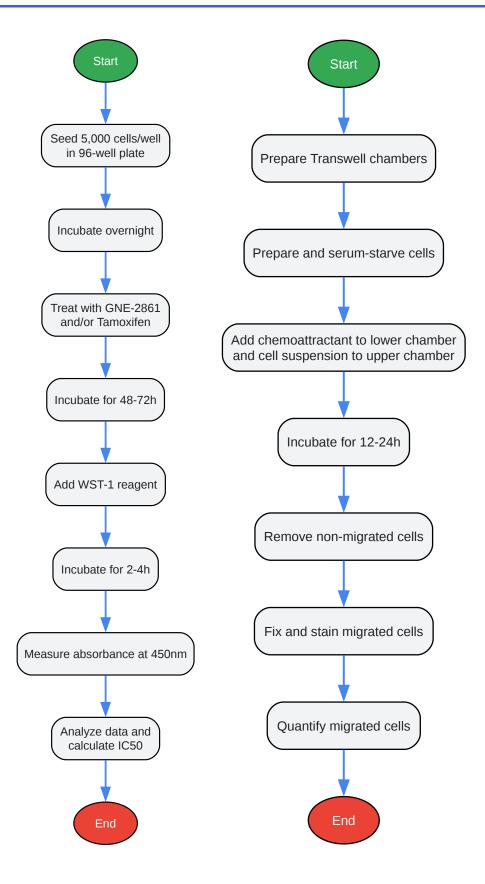
3. WST-1 Assay:

- Add 10 μL of WST-1 reagent to each well.
- Incubate for 2-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

- Subtract the background absorbance (media only) from all readings.
- Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
- Plot the dose-response curves to calculate IC50 values.





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References

- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
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